Regioisomer Identity: 3-Chloro vs. 2-Chloro Benzenesulfonamide Substitution
CAS 954602-93-8 carries the chlorine substituent at the meta (3-) position of the benzenesulfonamide ring, whereas the closest commercial analog CAS 954706-05-9 places chlorine at the ortho (2-) position . Additionally, the methoxyphenyl group is attached at the 3-position in the target compound versus the 4-position in the analog. These regioisomeric differences create distinct InChI Keys, verifying non-interchangeable chemical identities. In oxazolidinone SAR, ortho vs. meta substitution has been shown to alter target binding affinity by orders of magnitude [1].
| Evidence Dimension | Regioisomeric identity (Cl position; OMe position) |
|---|---|
| Target Compound Data | 3-Cl benzenesulfonamide; 3-methoxyphenyl; InChI Key: SDKBWUZJVZTJLW-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-Cl benzenesulfonamide; 4-methoxyphenyl (CAS 954706-05-9); InChI Key: SQEISTOBTCAEEL-UHFFFAOYSA-N |
| Quantified Difference | Different InChI Key; positional isomerism confirmed |
| Conditions | Structural identity verified via canonical SMILES and InChI Key comparison |
Why This Matters
Regioisomerism is a critical determinant of biological recognition; selecting the wrong positional isomer effectively selects a different chemical entity, invalidating any SAR hypothesis.
- [1] Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. DOI: 10.1002/anie.200200528. View Source
